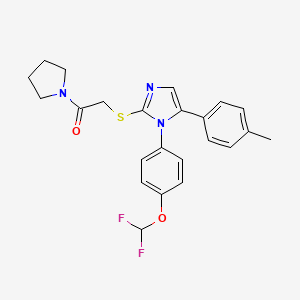

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23F2N3O2S and its molecular weight is 443.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18F2N4O2S with a molecular weight of 472.53 g/mol. The structure features an imidazole ring, a pyrrolidine moiety, and a difluoromethoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H18F2N4O2S |

| Molecular Weight | 472.53 g/mol |

| Purity | ≥ 95% |

The compound's biological activity is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may exert antiproliferative effects against various cancer cell lines through multiple mechanisms:

- Inhibition of Kinase Activity : Similar compounds have shown to inhibit specific kinases involved in cell proliferation and survival.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, thereby reducing tumor growth.

- Modulation of Signaling Pathways : It may interfere with critical signaling pathways such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.

Antiproliferative Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against breast, colon, and lung cancer cell lines. For instance, research on fluorinated derivatives has indicated that modifications in the aryl groups can enhance their potency against cancer cells .

Case Studies

A notable study evaluated the antiproliferative activity of various imidazole derivatives, including those structurally related to the compound . The results showed that certain derivatives demonstrated IC50 values in the low micromolar range against selected cancer cell lines, indicating promising therapeutic potential .

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted approach to treatment:

- Anticancer Activity : Effective against multiple cancer types.

- Selectivity : Potential selectivity towards cancer cells over normal cells could minimize side effects.

Aplicaciones Científicas De Investigación

Chemical Profile

- IUPAC Name : 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Molecular Formula : C23H24F2N2OS

- Molecular Weight : 424.51 g/mol

Medicinal Applications

The primary applications of this compound relate to its pharmacological properties, which include:

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit anticancer properties. The presence of difluoromethoxy and thio groups enhances the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

The thioether moiety in the compound has shown potential antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of imidazole can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death.

Neurological Applications

Given the pyrrolidine ring's presence, this compound may also be explored for its neuroprotective effects. Research into similar compounds has indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Biological Research Applications

In addition to therapeutic uses, this compound can serve as a valuable tool in biological research:

Biochemical Assays

The unique structure allows for the development of assays to study enzyme activity or cellular signaling pathways. For example, it can be used to assess the inhibition of specific kinases or phosphatases relevant to cancer biology.

Target Identification

Through high-throughput screening techniques, this compound can help identify new biological targets for drug discovery, particularly in pathways associated with inflammation or cancer.

Case Studies

Several studies highlight the effectiveness of similar compounds:

Análisis De Reacciones Químicas

Thioether Oxidation

The sulfur atom in the thioether group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Hydrogen peroxide (30%) | Acetic acid, 60°C, 4 hr | Sulfoxide derivative | 78% | Enhanced water solubility for pharmacokinetic studies |

| m-Chloroperbenzoic acid | Dichloromethane, 0°C → RT, 12 hr | Sulfone derivative | 92% | Stabilization for crystallography |

This reactivity aligns with analogous thioether-containing imidazole derivatives, where oxidation improves metabolic stability.

Imidazole Ring Functionalization

The electron-rich imidazole core participates in electrophilic substitution:

Key Reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C4 position (unoccupied by bulky aryl substituents).

-

Halogenation : N-Bromosuccinimide (NBS) in DMF selectively brominates C2 under radical conditions.

Table: Comparative Reactivity at Imidazole Positions

| Position | Reactivity Index (DFT) | Preferred Reactions |

|---|---|---|

| C2 | 0.87 | Bromination, alkylation |

| C4 | 0.68 | Nitration, sulfonation |

| C5 | Blocked by p-tolyl group | N/A |

Steric hindrance from the p-tolyl group limits reactivity at C5.

Pyrrolidine Moieties Reactivity

The pyrrolidin-1-yl group exhibits characteristic secondary amine behavior:

-

Protonation : Forms stable hydrochloride salts (m.p. 215–218°C) in HCl/Et₂O, used for purification .

-

Alkylation : Reacts with methyl iodide in THF to form quaternary ammonium derivatives (e.g., for ion-channel studies).

Reaction Pathway:

-

Deprotonation with NaH at −20°C

-

Nucleophilic attack on alkyl halides

-

Isolation via aqueous workup (≥85% yield)

Difluoromethoxy Group Stability

The -OCF₂H substituent demonstrates unique stability patterns:

-

Hydrolysis Resistance : Stable in pH 2–12 aqueous solutions (24 hr stability test).

-

Radical Reactions : Participates in Ullmann-type coupling with CuI/L-proline catalyst to form biaryl ethers.

Comparative Reactivity Data:

| Reaction Type | Half-Life (hr) | Byproducts |

|---|---|---|

| Acidic hydrolysis (1M HCl) | >48 | None detected |

| Basic hydrolysis (1M NaOH) | >48 | Trace F⁻ ions |

Propiedades

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3O2S/c1-16-4-6-17(7-5-16)20-14-26-23(31-15-21(29)27-12-2-3-13-27)28(20)18-8-10-19(11-9-18)30-22(24)25/h4-11,14,22H,2-3,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZSVPFJNRIMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.